molecular formula C7H12O2 B1205467 3-Methylhexane-2,5-dione CAS No. 4437-50-7

3-Methylhexane-2,5-dione

Cat. No. B1205467
CAS RN: 4437-50-7
M. Wt: 128.17 g/mol
InChI Key: NLLILAUVOOREKR-UHFFFAOYSA-N
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Description

3-Methylhexane-2,5-dione is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 . Its IUPAC Standard InChI is InChI=1S/C7H12O2/c1-5(7(3)9)4-6(2)8/h5H,4H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of 3-Methylhexane-2,5-dione can be represented as a 2D Mol file or as a computed 3D SD file . The structure is based on its molecular formula C7H12O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylhexane-2,5-dione include a molecular weight of 128.1690 . More detailed properties such as density, melting point, boiling point, etc., can be found in specialized databases .

Scientific Research Applications

Metabolic Insights and Ketosis

  • Ketone Body Acetoacetate Interaction : 3-Methylhexane-2,5-dione is involved in a non-enzymatic conversion process during diabetic and dietary ketosis. This involves the reaction of methylglyoxal, a reactive metabolite associated with aging and diabetes, with the ketone body acetoacetate, forming 3-hydroxyhexane-2,5-dione. This newly discovered metabolic pathway suggests a buffering mechanism against the toxic effects of methylglyoxal in the blood during ketosis (Salomón et al., 2017).

Atmospheric Chemistry and Environmental Studies

  • Photooxidation of Aromatic Hydrocarbons : 3-Methylhexane-2,5-dione has been identified as a byproduct in the atmospheric photooxidation of aromatic hydrocarbons. It was observed that methylglyoxal, a potential reaction product, forms in negligible amounts, suggesting that other major reaction products such as CH3C(O)CH(OH)CHO and CH3C(O)CH(OH)CH(ONO2)C(O)CH3 are formed during these processes (Tuazon & Atkinson, 2003).

Synthesis and Thermogravimetric Analysis

  • Synthesis of 3,4-Diacetylhexane-2,5-dione : Research has been conducted on the synthesis of 3,4-diacetylhexane-2,5-dione from acetylacetone and iodine, leading to the characterization of its molecular structure. The thermal properties of this compound were analyzed, providing insight into its stability and decomposition under varying temperatures (Liu Wan-yun, 2009).

Catalytic Transformations in Biomass Conversion

  • Conversion of Biomass-Derived Furans : The transformation of bio-derived furans into ketoacids and diketones involves the catalytic conversion of compounds like 5-hydroxymethyl-2-furfural (5-HMF) to 1-hydroxyhexane-2,5-dione. These transformations are facilitated by water-soluble ruthenium catalysts, highlighting the potential of these processes in sustainable chemistry and biofuel production (Gupta et al., 2015).

Applications in Polymer Science

  • Toughening of Polylactide : A bifunctional monomer derived from lactide, specifically (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, has been synthesized and used to enhance the toughness of polylactide (PLA). This approach demonstrates the potential of incorporating such derivatives into polymers to improve their physical properties (Jing & Hillmyer, 2008).

Safety And Hazards

While specific safety and hazard information for 3-Methylhexane-2,5-dione is not available, general safety measures for handling similar chemical compounds include using personal protective equipment, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-methylhexane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(7(3)9)4-6(2)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLILAUVOOREKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871079
Record name 3-Methylhexane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylhexane-2,5-dione

CAS RN

4437-50-7
Record name 3-Methyl-2,5-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4437-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2,5-hexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhexane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylhexane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-2,5-HEXANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Z5BV9ZA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Haraguchi, Z Ikeda, A Ooguri, S Matsubara - Tetrahedron, 2015 - Elsevier
The palladium catalyzed cross-coupling reaction of thiol esters with bis(iodozincio)methane or 1,1-bis(iodozincio)ethane gave Reformatsky-type enolates. They can react with some …
Number of citations: 6 www.sciencedirect.com
X Li, J Xu - The Journal of Organic Chemistry, 2013 - ACS Publications
The facile intramolecular [2 + 2 + 2] homo-Diels–Alder cycloadditions of oxanorbornadienedicarboxylates and analogues have been investigated by theoretical calculations …
Number of citations: 7 pubs.acs.org
F Freeman - Advances in Heterocyclic Chemistry, 1973 - Elsevier
Publisher Summary This chapter reviews the chemical literature, through 1969, concerning the chemistry of the derivatives of 1-pyrindine, 6,7-dihydro-5H-1-pyrindine, hydroxy- and oxo-…
Number of citations: 5 www.sciencedirect.com
R Haraguchi - 2016 - repository.kulib.kyoto-u.ac.jp
Aromatic components are important structures for pharmaceuticals and materials, and their insertion has been studied intensively in order to synthesize many molecules. 1 Nucleophilic …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
PD Williams - 1982 - Michigan State University …
Number of citations: 0

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